molecular formula C10H13N5O B2506361 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 886496-12-4

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B2506361
CAS No.: 886496-12-4
M. Wt: 219.248
InChI Key: DGHFMAUNFOCEDL-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves the formation of the pyrazolopyridine core followed by the introduction of the carbohydrazide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,6-dimethylpyrazole with 2,3-dichloropyridine in the presence of a base can yield the pyrazolopyridine core, which can then be further functionalized to introduce the carbohydrazide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, the compound binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is unique due to its specific functional group, which imparts distinct chemical and biological properties. The carbohydrazide group can form hydrogen bonds and participate in various chemical reactions, making the compound versatile for different applications .

Properties

IUPAC Name

1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-5-4-7(10(16)13-11)8-6(2)14-15(3)9(8)12-5/h4H,11H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHFMAUNFOCEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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